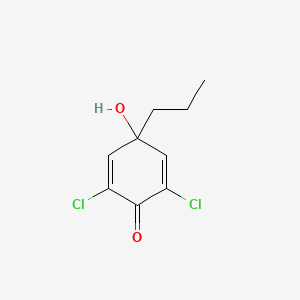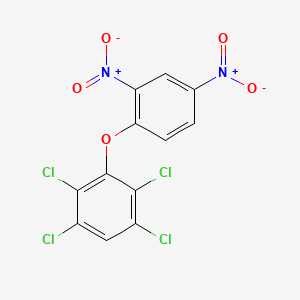
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene is an organic compound with a complex structure, characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene typically involves the nitration of 1,2,4,5-tetrachlorobenzene followed by the introduction of the phenoxy group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.
化学反应分析
Types of Reactions
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, although these are less frequently studied.
科学研究应用
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated and nitroaromatic compounds.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine and nitro groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with similar structural features but fewer nitro groups.
2,3,5,6-Tetrachloronitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene is unique due to the combination of its multiple chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research and industrial applications where such properties are desired.
属性
CAS 编号 |
61368-87-4 |
|---|---|
分子式 |
C12H4Cl4N2O5 |
分子量 |
398.0 g/mol |
IUPAC 名称 |
1,2,4,5-tetrachloro-3-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl4N2O5/c13-6-4-7(14)11(16)12(10(6)15)23-9-2-1-5(17(19)20)3-8(9)18(21)22/h1-4H |
InChI 键 |
BEGWZGVUKSBVLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



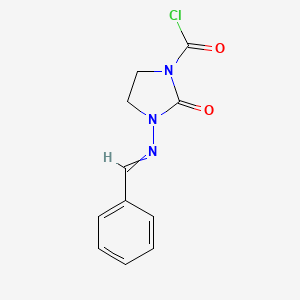
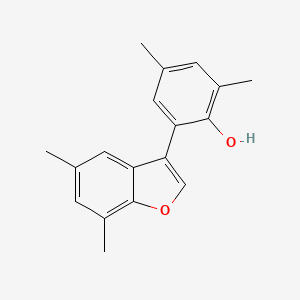
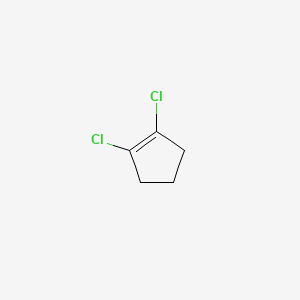
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
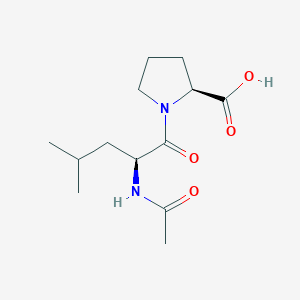
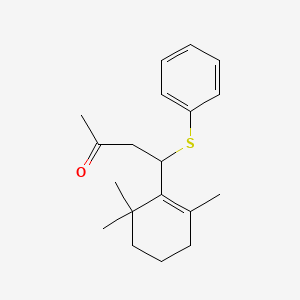
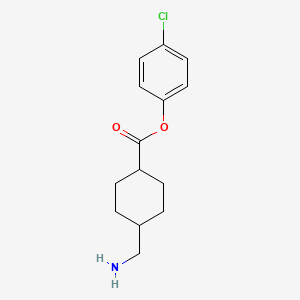
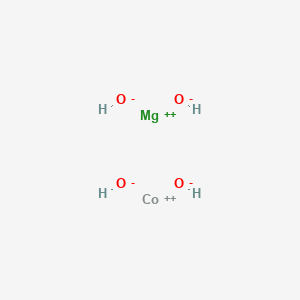
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)


